6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
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Overview
Description
6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, a methyl group, and a phenyl group attached to a pyridazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form 4-bromoacetophenone hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridazinone compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Nitro derivatives of the pyridazinone compound.
Reduction: Phenyl derivatives of the pyridazinone compound.
Substitution: Alkyl or aryl-substituted pyridazinone compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 6-Amino-1-(4-chlorophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
- 6-Amino-1-(4-fluorophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
- 6-Amino-1-(4-methylphenyl)-3-methyl-5-phenylpyridazin-4(1H)-one
Comparison: Compared to its analogs, 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets.
Properties
CAS No. |
89314-04-5 |
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Molecular Formula |
C17H14BrN3O |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
6-amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H14BrN3O/c1-11-16(22)15(12-5-3-2-4-6-12)17(19)21(20-11)14-9-7-13(18)8-10-14/h2-10H,19H2,1H3 |
InChI Key |
LZUTYQXBCBVXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=CC=C2)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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